molecular formula C11H22O2 B1617555 3-Methyloct-3-yl acetate CAS No. 66008-65-9

3-Methyloct-3-yl acetate

Cat. No.: B1617555
CAS No.: 66008-65-9
M. Wt: 186.29 g/mol
InChI Key: PNBFEBGIWFNZLU-UHFFFAOYSA-N
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Description

3-Methyloct-3-yl acetate is a branched-chain acetate ester characterized by an eight-carbon (octyl) backbone with a methyl group at the third position. Its molecular formula is C₁₁H₂₀O₂, and its structure consists of an acetyl group (CH₃COO−) esterified to the hydroxyl group of 3-methyloctan-3-ol. Branched acetates like this are often used in flavoring agents, fragrances, or pharmaceutical intermediates due to their volatility and stability. However, specific data on its synthesis, applications, or physical properties (e.g., boiling point, solubility) are unavailable in the provided sources, necessitating comparisons with similar compounds.

Properties

CAS No.

66008-65-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-methyloctan-3-yl acetate

InChI

InChI=1S/C11H22O2/c1-5-7-8-9-11(4,6-2)13-10(3)12/h5-9H2,1-4H3

InChI Key

PNBFEBGIWFNZLU-UHFFFAOYSA-N

SMILES

CCCCCC(C)(CC)OC(=O)C

Canonical SMILES

CCCCCC(C)(CC)OC(=O)C

Other CAS No.

66008-65-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

Isoamyl Acetate (3-Methylbutyl Acetate)

  • Molecular Formula : C₇H₁₄O₂ .
  • Structure : A five-carbon backbone with a methyl branch at position 3.
  • Key Differences :
    • Chain Length : Shorter carbon chain (C₅ vs. C₈ in 3-methyloct-3-yl acetate), resulting in lower molecular weight (130.19 g/mol vs. 184.28 g/mol) and higher volatility.
    • Applications : Widely used as a banana flavoring agent and solvent . In contrast, longer-chain acetates like this compound may exhibit lower volatility and longer-lasting fragrance profiles.

3-Methylpent-2-enyl Acetate

  • Molecular Formula : C₈H₁₄O₂ .
  • Structure : Contains a double bond at position 2 and a methyl branch at position 3.
  • Key Differences: Unsaturation: The double bond introduces rigidity and alters reactivity (e.g., susceptibility to oxidation) compared to saturated this compound. Applications: Likely used in perfumery for fresh, green notes, whereas saturated analogs may contribute woody or musky tones .

Tetrahydrolinalyl Acetate (3,7-Dimethyloctan-3-yl Acetate)

  • Molecular Formula : C₁₂H₂₂O₂ .
  • Structure : Features two methyl branches (positions 3 and 7) on an octyl backbone.
  • Applications: Used in cosmetics and fragrances for its floral-woody aroma .

Methyl Acetoacetate

  • Molecular Formula : C₅H₈O₃ .
  • Structure : A β-ketoester with a methyl ester group.
  • Key Differences: Functional Groups: Contains a reactive keto group, enabling participation in condensation reactions (e.g., Knorr pyrrole synthesis). This compound lacks such reactivity, limiting its utility in synthetic chemistry . Applications: Primarily a pharmaceutical intermediate, unlike non-keto acetates used in fragrances .

Data Table: Comparative Analysis of Acetates

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound C₁₁H₂₀O₂ 184.28 Branched C₈ chain, saturated Inferred: Fragrances, stabilizers N/A
Isoamyl acetate C₇H₁₄O₂ 130.19 Branched C₅ chain Flavoring, solvents
3-Methylpent-2-enyl acetate C₈H₁₄O₂ 142.20 Unsaturated, C₅ chain with double bond Perfumery, green notes
Tetrahydrolinalyl acetate C₁₂H₂₂O₂ 198.30 Dual methyl branches (C₈) Cosmetics, floral-woody fragrances
Methyl acetoacetate C₅H₈O₃ 116.12 β-Ketoester, reactive Pharmaceutical synthesis

Research Limitations and Notes

  • Absence of Direct Data: None of the provided sources explicitly discuss this compound.
  • Synthesis Insights : Methods for analogous compounds (e.g., isoamyl acetate synthesis via acid-catalyzed esterification ) could guide this compound production, but optimization for longer-chain alcohols would be required.
  • Property Predictions : Longer chains and branching likely enhance lipid solubility and reduce volatility compared to shorter analogs, making it suitable for sustained-release formulations in cosmetics or agrochemicals.

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